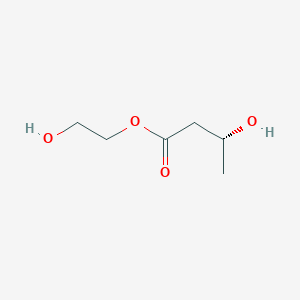

2-Hydroxyethyl (3R)-3-hydroxybutanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

389066-91-5 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-hydroxyethyl (3R)-3-hydroxybutanoate |

InChI |

InChI=1S/C6H12O4/c1-5(8)4-6(9)10-3-2-7/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

KMQUEPVQBLFJCQ-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OCCO)O |

Canonical SMILES |

CC(CC(=O)OCCO)O |

Origin of Product |

United States |

Stereoselective Synthesis and Production Routes of 2 Hydroxyethyl 3r 3 Hydroxybutanoate and Precursors

Chemical Synthesis Approaches for Chiral (R)-3-Hydroxybutanoates

Chemical synthesis offers robust and scalable methods for producing enantiopure (R)-3-hydroxybutanoates. These approaches often involve asymmetric catalysis or the degradation of a naturally occurring polymer.

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral β-keto esters, such as ethyl acetoacetate, to their corresponding chiral β-hydroxy esters. This method employs chiral metal catalysts, most notably ruthenium-based complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. orgsyn.orgrsc.orgresearchgate.net The catalyst's chiral environment directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer.

High enantioselectivities (ee) of up to 99% have been achieved in the hydrogenation of β-keto esters. researchgate.net The catalytic activities and stereoselectivities are highly dependent on reaction conditions such as the choice of solvent, temperature, pressure, and additives. researchgate.net For instance, using polar phosphonic acid-derived Ru-BINAP systems in room temperature ionic liquids has been shown to yield complete conversions and ee values up to 99.3%. rsc.org This approach provides a direct route to either the (R) or (S) enantiomer by selecting the appropriate chirality of the catalyst. orgsyn.org

| Catalyst System | Substrate | Solvent | Enantiomeric Excess (ee) | Key Finding |

|---|---|---|---|---|

| Ru-(S)-SunPhos | γ-Heteroatom Substituted β-Keto Esters | Not Specified | Up to 99.1% | Provides key building blocks for biologically active compounds. researchgate.net |

| [2.2]PHANEPHOS-Ru(II) | β-Keto Esters (e.g., methyl acetoacetate) | Not Specified | Up to 96% | Utilizes a practical and reproducible procedure with a defined catalyst salt. researchgate.net |

| Phosphonic acid-derived Ru-BINAP | β-Keto Esters | Room Temperature Ionic Liquids (RTILs) | Up to 99.3% | Catalyst can be recycled multiple times without loss of activity or enantioselectivity. rsc.org |

| DIPSkewphos/3-AMIQ-Ru(II) | α-Alkyl-Substituted β-Keto Esters | Not Specified | ≥99% | Effective for dynamic kinetic resolution, affording anti-β-hydroxy esters. nih.gov |

A prominent route to exclusively obtain the (R)-enantiomer of 3-hydroxybutanoates is through the degradation of Poly-(R)-3-hydroxybutyrate (PHB). orgsyn.org PHB is a biodegradable polyester (B1180765) produced naturally by various bacteria as a carbon storage material. researchgate.netwikipedia.org This biopolymer provides a readily available source of the desired (R)-chiral center.

The depolymerization is typically achieved via acidic alcoholysis, where the polymer is treated with an alcohol in the presence of a strong acid catalyst. researchgate.netnih.gov For example, reacting PHB with methanol (B129727) and sulfuric acid in a solvent like 1,2-dichloroethane (B1671644) yields methyl (R)-3-hydroxybutanoate. ethz.ch The choice of alcohol determines the resulting ester (e.g., ethanol (B145695) for ethyl ester, propanol (B110389) for propyl ester). researchgate.net This method is valued for its simplicity and the high optical purity of the product, which reflects the enantiopure nature of the starting biopolymer. orgsyn.org

| Alcohol | Catalyst | Solvent | Product | Yield / Rate |

|---|---|---|---|---|

| Methanol | Sulfuric Acid | 1,2-Dichloroethane | (R)-(-)-Methyl 3-hydroxybutanoate | 70% ethz.ch |

| Ethanol | Sulfuric Acid or Hydrochloric Acid | 1,2-Dichloroethane | Ethyl (R)-3-hydroxybutyrate | Efficient production reported. researchgate.net |

| Methanol | para-Toluenesulphonic acid (p-TSA) | - | Methyl 3-hydroxybutyrate (B1226725) | - |

| Ethanol | para-Toluenesulphonic acid (p-TSA) | - | Ethyl 3-hydroxybutyrate | 76.0% yield after 240 min. mdpi.com |

Beyond direct synthesis, enantiopure (R)-3-hydroxybutanoates can be obtained from racemic mixtures through multi-step chemical transformations. One such strategy involves an initial lipase-catalyzed enantioselective acylation of racemic ethyl 3-hydroxybutanoate. researchgate.netresearchgate.net In this step, the enzyme acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The unreacted (S)-alcohol can then be subjected to a chemical inversion of its stereocenter. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., mesylate) followed by nucleophilic substitution with an acetate (B1210297) source (e.g., cesium acetate), which proceeds with an inversion of configuration to yield the (R)-acetate. researchgate.netresearchgate.net Subsequent alcoholysis of this (R)-acetate produces the desired enantiopure ethyl (R)-3-hydroxybutanoate. researchgate.netresearchgate.net

Biocatalytic and Enzymatic Production of Chiral (R)-3-Hydroxybutanoates

Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical methods. Enzymes, particularly lipases, are widely used for their ability to distinguish between enantiomers under mild reaction conditions.

Enzymatic kinetic resolution is a common strategy to separate enantiomers from a racemic mixture of 3-hydroxybutanoates. nih.govscielo.br This process relies on an enzyme that preferentially catalyzes a reaction on one enantiomer, allowing the reacted and unreacted enantiomers to be separated. For example, the hydrolysis of racemic ethyl 3-hydroxybutanoate using certain lipases can selectively convert one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. scielo.brmdpi.com Similarly, enantioselective acylation or esterification can be employed, where the enzyme selectively esterifies one enantiomer in the presence of an acyl donor. researchgate.netresearchgate.net The efficiency of the resolution is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E value).

Lipases are highly effective catalysts for transesterification reactions. nih.govnih.gov Immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435) is particularly noteworthy for its broad substrate specificity and high enantioselectivity. researchgate.netd-nb.inforesearchgate.net

CALB is used in two key ways for producing chiral (R)-3-hydroxybutanoates. First, it can be used in the kinetic resolution of racemic esters, as described previously. For instance, CALB-catalyzed acylation of racemic ethyl 3-hydroxybutanoate with isopropenyl acetate can yield ethyl (R)-acetoxybutanoate with high enantiomeric excess. researchgate.netresearchgate.net

Second, and more directly relevant to the final product, CALB can catalyze the transesterification between an alkyl (R)-3-hydroxybutanoate and an alcohol, such as (R)-1,3-butanediol or ethylene (B1197577) glycol. researchgate.netmdpi.com This step is crucial for synthesizing the target molecule, 2-Hydroxyethyl (3R)-3-hydroxybutanoate, from its precursors. The reaction involves the transfer of the (R)-3-hydroxybutanoyl group from a simple alkyl ester to ethylene glycol. The high selectivity of CALB ensures that the chiral center's integrity is maintained throughout the process. researchgate.netmdpi.com

Asymmetric Reduction of Prochiral Ketones (e.g., 3-Oxobutanoates)

One of the most direct chemical methods for producing optically pure (R)-3-hydroxybutanoates is the asymmetric hydrogenation of prochiral β-keto esters, such as alkyl 3-oxobutanoates. orgsyn.org This approach utilizes chiral metal catalysts to achieve high stereoselectivity. A prominent example is the use of BINAP-ruthenium(II) complexes. orgsyn.org The hydrogenation of methyl 3-oxobutanoate in the presence of an (R)-BINAP-Ru(II) catalyst proceeds with exceptional efficiency and enantioselectivity. orgsyn.org

This catalytic system is highly practical for large-scale synthesis due to its high chemical and optical yields, the requirement of only a small amount of catalyst (substrate to catalyst molar ratio >1000), and straightforward product isolation via distillation. orgsyn.org

| Substrate | Catalyst | Product | Isolated Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Methyl 3-oxobutanoate | (R)-BINAP-Ru(II) complex | (R)-(-)-Methyl 3-hydroxybutanoate | 92-96% | 97-98% |

Engineered Carbonyl Reductases and Alcohol Dehydrogenases in Chiral Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for producing chiral alcohols. researchgate.net Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are classes of NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of ketones to their corresponding alcohols with high stereoselectivity. researchgate.netfrontiersin.orgnih.gov

The stereochemical outcome of these reductions is often predictable by Prelog's rule, which states that the hydride is delivered to the Re face of the carbonyl, typically yielding the (S)-alcohol. researchgate.net However, numerous anti-Prelog enzymes that deliver the hydride to the Si face to produce the desired (R)-alcohol have been discovered and engineered. researchgate.net For instance, (R)-specific ADHs have been identified in strains of the genus Lactobacillus. nih.gov

Protein engineering has become a powerful tool to enhance the activity, stability, and substrate scope of these enzymes. rsc.orgresearchgate.net By modifying the enzyme's active site, researchers can improve its affinity for unnatural or bulky substrates and even tune its stereoselectivity. researchgate.netresearchgate.net For example, recombinant E. coli strains have been developed to express specific reductases for targeted synthesis. In one study, two co-existing recombinant E. coli strains were used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate; one strain expressed an NADPH-dependent aldehyde reductase for the catalysis, while the other expressed a glucose dehydrogenase for cofactor (NADPH) regeneration, achieving a 90.5% yield and 99% enantiomeric excess. nih.gov

| Enzyme/Organism | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Recombinant E. coli with Aldehyde Reductase & GDH | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5% yield | 99% | nih.gov |

| Chlorella pyrenoidosa | Ethyl 2-methyl 3-oxobutanoate | syn-(2S, 3R)-ethyl 2-methyl 3-hydroxybutanoate | - | >99% | tandfonline.comtandfonline.com |

Metabolic Engineering and Biosynthetic Pathways for (R)-3-Hydroxybutanoates

Metabolic engineering enables the production of (R)-3-hydroxybutanoate directly from simple carbon sources in microbial hosts, bypassing the need for expensive keto-ester precursors. This approach involves constructing synthetic metabolic pathways in well-characterized microorganisms like Escherichia coli. asm.orgnih.gov

Construction of Recombinant Microbial Strains (e.g., Escherichia coli) for Enhanced Production

The biosynthetic pathway to (R)-3-hydroxybutyrate (R-3HB) typically begins with the central metabolite acetyl-CoA. researchgate.net A common strategy involves introducing a heterologous pathway from natural polyhydroxybutyrate (B1163853) (PHB) producers, such as Cupriavidus necator (formerly Ralstonia eutropha). nih.govnih.gov The key enzymes are:

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. asm.orgresearchgate.net

Acetoacetyl-CoA reductase (PhaB): An NADPH-dependent enzyme that reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA (R-3HB-CoA). asm.orgresearchgate.net

Thioesterase (e.g., TesB): An enzyme that hydrolyzes the CoA ester, releasing free (R)-3-hydroxybutyric acid. asm.orgasm.org

By co-expressing the genes encoding these enzymes (e.g., phaA, phaB, and tesB) in E. coli, researchers have successfully established strains capable of producing enantiopure R-3HB. asm.orgasm.org Studies have demonstrated the production of R-3HB at significant titers in shake flask cultures. For example, engineered E. coli strains have achieved titers as high as 2.92 g/L of enantiopure (R)-3HB from glucose within two days. asm.orgnih.govasm.org

| Strain Background | Key Genes Expressed | Carbon Source | Titer (g/L) | Time (days) |

|---|---|---|---|---|

| MG1655(DE3) | phaA, phaB, tesB | Glucose | 2.92 | 2 |

| Engineered E. coli | phaA, phaB, pct | Glucose + Acetate | 5.2 | 1 |

Regulation of Metabolic Flux and Pathway Design for Stereoisomer Control

Achieving high yields and stereochemical purity requires careful pathway design to direct metabolic flux toward the target product and away from competing native pathways. nih.govresearchgate.net The primary precursor, acetyl-CoA, is a critical branch point in central metabolism, feeding into the TCA cycle for growth and into acetate formation as a byproduct. researchgate.net

Stereoisomer control is achieved by selecting an appropriate dehydrogenase. The reductase PhaB is highly specific for producing the (R)-enantiomer. asm.orgasm.org In contrast, other enzymes like Hbd from Clostridium acetobutylicum produce the (S)-enantiomer. asm.orgasm.org The intracellular redox state, particularly the ratio of NADPH/NADP+, also plays a crucial role, as the PhaB enzyme is NADPH-dependent. asm.orgasm.org Engineered strains often exhibit a higher NADPH/NADP+ ratio compared to the NADH/NAD+ ratio, which naturally favors the activity of PhaB and the production of (R)-3HB. asm.orgasm.org

To further enhance production, strategies include the creation of novel pathways. One such approach utilized a propionyl-CoA transferase (PCT) to catalyze the final step, which couples the formation of (R)-3HB with the regeneration of acetyl-CoA, the pathway's starting material. nih.gov This design was shown to be highly effective, especially with the addition of acetate as a CoA acceptor, boosting productivity significantly. nih.gov

Utilization of Diverse Carbon Sources for Biosynthesis

A key advantage of microbial production is the ability to utilize a wide range of renewable and inexpensive carbon sources. While glucose and fructose (B13574) are the most common feedstocks for PHB and 3HB production nih.gov, engineered strains can be adapted to metabolize other substrates.

Studies have demonstrated the production of related hydroxyalkanoates from various carbon sources, indicating the metabolic flexibility of these systems. Examples of utilized feedstocks include:

Sugars: Glucose and sucrose (B13894) are standard substrates. nih.govnih.gov

Glycerol: A byproduct of biodiesel production, it serves as an effective carbon source for producing compounds like 3-hydroxyvalerate (B1259860) in engineered E. coli. nih.gov

Plant Oils: Soybean oil and other vegetable oils can be used by organisms like C. necator to produce polyhydroxyalkanoates. nih.gov

Organic Acids: Propionic acid can be used as a co-substrate to produce copolymers containing 3-hydroxyvalerate units. nih.gov

CO₂: Chemoautotrophic bacteria like C. necator are capable of synthesizing P(3HB) using CO₂ as the sole carbon source, with H₂ and O₂ providing energy. researchgate.net

This versatility allows for the integration of 3HB production into biorefinery concepts, converting low-value raw materials or waste streams into high-value chiral chemicals. nih.gov

Esterification Strategies for this compound

The final step in producing this compound is the esterification of (R)-3-hydroxybutyric acid (or its alkyl ester) with ethylene glycol. This can be achieved through both chemical and enzymatic methods.

Enzymatic synthesis using lipases is a highly effective method for this type of transesterification, offering mild reaction conditions and high selectivity. mdpi.com Candida antarctica lipase B (CAL-B) is a well-known robust biocatalyst for such reactions. mdpi.com A similar process, the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol, has been successfully demonstrated using CAL-B. mdpi.com The reaction can be performed under reduced pressure to remove the ethanol byproduct, driving the reaction equilibrium towards the desired ester product. mdpi.com

Alternatively, chemical catalysis can be employed. Transesterification of poly[(R)-3-hydroxybutyrate] (PHB) with diols like ethylene glycol has been shown to produce telechelic hydroxylated PHB. nih.gov This reaction typically uses an acid catalyst, such as p-toluenesulfonic acid, to break the polymer's ester bonds and form new esters with the added diol. researchgate.net This principle can be applied to the direct esterification of the (R)-3-hydroxybutyrate monomer with ethylene glycol.

Acid-Catalyzed Esterification Mechanisms

The synthesis of this compound can be achieved through acid-catalyzed esterification, commonly known as Fischer esterification. This reaction involves the direct esterification of (3R)-3-hydroxybutanoic acid with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (typically ethylene glycol) is used, or the water formed during the reaction is removed. masterorganicchemistry.comjove.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of (3R)-3-hydroxybutanoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com The resulting cation is stabilized by resonance. libretexts.org

Nucleophilic Attack : A hydroxyl group from the ethylene glycol molecule acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group (from ethylene glycol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester. masterorganicchemistry.comlibretexts.org

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Enzyme-Catalyzed Esterification (e.g., Lipase-Mediated)

Enzymatic methods offer a highly stereoselective and greener alternative to chemical catalysis for the synthesis of chiral esters. nih.gov Lipases (E.C. 3.1.1.3) are particularly effective for this purpose due to their stability in organic solvents, lack of need for cofactors, and high enantioselectivity. nih.govnih.gov The synthesis of this compound via this route can be accomplished through direct esterification of the acid with the alcohol or via transesterification from a precursor ester.

Lipases, such as Candida antarctica lipase B (CAL-B), are renowned for their ability to resolve racemic mixtures, selectively catalyzing the reaction of one enantiomer. mdpi.com In the context of producing this compound, CAL-B can selectively catalyze the esterification of (R)-3-hydroxybutanoic acid, leaving the (S)-enantiomer unreacted. This high degree of selectivity is crucial for producing an enantiomerically pure product.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate which then releases water to form the acyl-enzyme complex. Subsequently, the alcohol (ethylene glycol) enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme. koreascience.kr

Research on the synthesis of a structurally similar compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, demonstrates the efficacy of this approach. In these syntheses, lipase is used for the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol. mdpi.comgoogle.com The reaction is typically performed under mild conditions, often solvent-free and under reduced pressure to remove the ethanol byproduct, thereby driving the reaction forward. mdpi.com

| Enzyme | Substrates | Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | Transesterification | 30°C, 80 mmHg, 6 h | Successful production of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, demonstrating high enzyme selectivity. | mdpi.com |

| Lipase (unspecified) | Ethyl (R)-3-hydroxybutanoate and (R)-1,3-butanediol | Transesterification | 40°C, under nitrogen | Process developed for industrial production, highlighting scalability. | google.com |

| Lipase from Thermomyces lanuginosus (TLL) | Stearic acid and cetyl alcohol | Esterification | 64°C, heptane (B126788) medium, 60 min | High acid conversion (91%) achieved, showing the efficiency of immobilized lipases. | nih.gov |

| Lipase from porcine pancreas | Lauric acid and benzyl (B1604629) alcohol | Esterification | 37°C, cyclohexane | Activity enhanced by complexing with poly(ethylene glycol). | semanticscholar.org |

Novel Approaches for Direct Esterification

Novel production routes aim to improve efficiency, sustainability, and cost-effectiveness. A significant novel approach for synthesizing esters of (3R)-3-hydroxybutanoic acid involves the direct degradation of the biopolymer poly-[(R)-3-hydroxybutyrate] (PHB). orgsyn.orgethz.ch PHB is a naturally occurring polyester produced by various microorganisms and serves as a renewable and enantiomerically pure source of the (R)-3-hydroxybutyrate unit. orgsyn.org

This method involves the alcoholysis of PHB with ethylene glycol. The process typically requires heating the polymer in the presence of the alcohol and a suitable catalyst. researchgate.net For instance, PHB can be depolymerized by refluxing with a solution of concentrated sulfuric acid in an alcohol, such as methanol, to produce the corresponding methyl ester in good yields. orgsyn.orgethz.ch A similar transesterification process using ethylene glycol would directly yield this compound.

The key steps for this approach are:

Solubilization : PHB is dissolved or suspended in a suitable solvent (e.g., 1,2-dichloroethane). ethz.ch

Catalytic Alcoholysis : Ethylene glycol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) are added to the mixture. ethz.chresearchgate.net

Depolymerization : The mixture is heated under reflux for an extended period (e.g., 24-72 hours). During this time, the ester linkages of the polymer are cleaved by ethylene glycol, leading to the formation of the monomeric ester, this compound. ethz.ch

Purification : The final product is isolated and purified from the reaction mixture through extraction and distillation. ethz.ch

Advanced Spectroscopic and Chromatographic Characterization of 2 Hydroxyethyl 3r 3 Hydroxybutanoate

Chiral Analytical Methodologies for Enantiomeric Purity Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), is critical for chiral compounds. This is accomplished using analytical techniques that can differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful method for separating enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For hydroxy acid derivatives, polysaccharide-based chiral stationary phases are often employed. researchgate.net

To enhance detection and separation, derivatization of the hydroxyl and carboxyl groups is a common strategy. For instance, fluorescent tags can be added to allow for highly sensitive detection. nih.gov A two-dimensional HPLC (2D-HPLC) system can also be utilized, where a reversed-phase column performs an initial separation, followed by a second dimension using a chiral column to resolve the enantiomers. researchgate.netnih.gov Methods have been developed for the simultaneous determination of 3-hydroxybutyrate (B1226725) enantiomers with detection limits as low as 10 fmol per injection. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for 3-Hydroxybutyrate Enantiomers Data based on methodologies for related compounds.

| Parameter | Condition | Source |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IG, Chiralpak QD-AX) | researchgate.netnih.gov |

| Mobile Phase | Mixtures of solvents like methanol (B129727) and acetonitrile (B52724) containing formic acid. | nih.gov |

| Detection | UV or Fluorescence (often after pre-column derivatization) | researchgate.netnih.gov |

| Separation Factor (α) | Values greater than 1.0 indicate successful enantioseparation (e.g., 1.08-1.14 reported for 3HB). | nih.gov |

Chiral Gas Chromatography (GC) Analysis

Chiral Gas Chromatography (GC) is another primary technique for determining the enantiomeric purity of volatile compounds like esters of hydroxybutanoates. nih.gov This can be achieved either by using a chiral stationary phase, such as cyclodextrin (B1172386) derivatives, or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govgcms.cz

The identity and absolute configuration of the separated enantiomers can be confirmed by comparing their retention times to those of known standards. researchgate.net For structurally similar compounds like Ethyl (R)-(-)-3-hydroxybutyrate, enantiomeric purity has been reported to be as high as 99% ee when analyzed by gas-liquid chromatography (GLC).

Table 2: Representative Chiral GC Conditions for Hydroxybutanoate Esters Data based on methodologies for related compounds.

| Parameter | Condition | Source |

| Column | Chiral Stationary Phase (e.g., CP Chirasil-Dex CB, Astec CHIRALDEX) | researchgate.net |

| Injector Temperature | ~250 °C | |

| Oven Temperature | Isothermal (e.g., 70 °C) or programmed temperature ramp | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances that measures the extent to which a compound rotates the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The (R) and (S) enantiomers of a compound will rotate light by an equal magnitude but in opposite directions.

The specific rotation ([α]) is a characteristic physical constant for a chiral compound. For the closely related compound, Ethyl (R)-(-)-3-hydroxybutyrate, a specific rotation ([α]D) value has been reported as -45.5° (at 20°C, using a sodium D-line at 589 nm, with a concentration of 1 g/100mL in chloroform). fishersci.com This value serves as a crucial reference point for verifying the enantiomeric identity of similar (R)-3-hydroxybutanoate esters. A measured optical rotation of zero would indicate a racemic (50:50) mixture of enantiomers.

Structural Elucidation Techniques for Ester Confirmation

Once enantiomeric purity is established, spectroscopic techniques are used to confirm the compound's molecular structure, ensuring the correct connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for structural elucidation in organic chemistry.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 2-Hydroxyethyl (3R)-3-hydroxybutanoate, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. Based on the structure (HO-CH₂-CH₂-O-C(=O)-CH₂-CH(OH)-CH₃), one would predict signals corresponding to the methyl group (CH₃), the methylene (B1212753) group adjacent to the carbonyl (C(=O)-CH₂), the methine proton (CH(OH)), and the two methylene groups of the hydroxyethyl (B10761427) moiety (HO-CH₂ and CH₂-O). The splitting patterns of these signals, governed by the n+1 rule, would confirm the connectivity between adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in a molecule. libretexts.org For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in different chemical environments. The approximate chemical shifts can be predicted based on established ranges for different types of carbons. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predictions based on typical chemical shift ranges for functional groups. libretexts.orglibretexts.org

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | CH₃-CH(OH) | 10 - 30 |

| C2 | CH₃-C H(OH) | 50 - 70 |

| C3 | -C H₂-C(=O) | 40 - 50 |

| C4 | -C (=O)-O | 170 - 185 |

| C5 | O-C H₂-CH₂OH | 60 - 70 |

| C6 | OCH₂-C H₂OH | 50 - 65 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₂O₄), the molecular weight is 148.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 148.

The fragmentation pattern would be characteristic of an ester containing hydroxyl groups. Common fragmentation pathways would include the loss of small neutral molecules like water (H₂O) from the hydroxyl groups and cleavage at the ester linkage. Analysis of the resulting fragment ions allows chemists to piece together the molecule's structure, confirming the presence of both the 3-hydroxybutanoate and the 2-hydroxyethyl components. nist.gov

Computational Chemistry Approaches for Conformational Analysis and Reactivity Prediction

Computational chemistry serves as a powerful tool to augment experimental findings, providing deep insights into the molecular structure, dynamics, and electronic properties of this compound. These in-silico methods allow for the exploration of conformational landscapes and the prediction of chemical reactivity at an atomic level, guiding further experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangements (conformers) and understanding its intrinsic chemical reactivity.

Conformational Analysis: The flexibility of the ester and hydroxyethyl groups allows the molecule to adopt various spatial orientations. DFT is used to perform geometry optimizations, starting from different initial structures to locate energy minima on the potential energy surface. Each minimum corresponds to a stable conformer. The relative energies of these conformers can be calculated with high accuracy, allowing for the prediction of their population distribution at thermal equilibrium. For instance, studies on similar hydroxy esters have successfully used DFT to elucidate the preferred conformations governed by intramolecular hydrogen bonding and steric effects. researchgate.net

Reactivity Prediction: DFT provides valuable electronic properties that act as descriptors for chemical reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP | Approximates the exchange-correlation energy, balancing accuracy and computational cost. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used to build the molecular orbitals, providing flexibility for accurate geometry and energy calculations. |

| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent (e.g., water, ethanol) on the molecule's properties. |

| Calculation Type | Geometry Optimization & Frequency | To find the lowest energy structure and confirm it is a true minimum. |

| Property | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| ELUMO | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates chemical stability and resistance to electronic excitation. A larger gap suggests higher stability. irjweb.com |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Dynamics: For this compound, MD simulations can explore the accessible conformational space by simulating the molecule's movements over nanoseconds or longer. This allows for the observation of transitions between different conformers and the characterization of the flexibility of different parts of the molecule, such as the rotation around its single bonds. These simulations are particularly useful for understanding how the molecule behaves in solution. jppres.com

Interaction and Solvation: MD is extensively used to study the interactions between a solute and solvent molecules. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can analyze the formation and lifetime of hydrogen bonds, calculate the radial distribution functions to understand the solvation shell structure, and compute properties like the diffusion coefficient. Such simulations are crucial for understanding the behavior of this compound in biological or industrial systems. This approach has been successfully applied to polyhydroxyalkanoates (PHAs), a class of biopolymers to which this monomer belongs, to predict material properties. mdpi.comrsc.org The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic forces. strath.ac.ukresearchgate.net

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | A set of parameters to describe the potential energy of the system. researchgate.net |

| Software | GROMACS, NAMD | Programs used to run the simulation. jppres.comacs.org |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe the phenomena of interest. jppres.com |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. |

| Temperature | 300 K | The simulated temperature, typically set to room temperature. |

| Water Model | TIP3P | An explicit model for water molecules to accurately simulate aqueous solvation. |

| Analysis | Information Gained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the structural stability of the molecule over the simulation time. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of intramolecular and intermolecular hydrogen bonds. |

| Dihedral Angle Distribution | Reveals the preferred rotational states (conformers) around specific chemical bonds. |

Research Applications and Synthetic Utility of 2 Hydroxyethyl 3r 3 Hydroxybutanoate and Its R 3 Hydroxybutanoate Moiety

Precursor for Advanced Pharmaceutical Intermediates

The (R)-3-hydroxybutanoate framework is a well-established starting material for the synthesis of a variety of pharmaceutical agents. Its utility stems from the ability to introduce a specific stereochemistry into the target molecule, which is often crucial for biological activity. This is particularly evident in the synthesis of several classes of antibiotics and other bioactive compounds where the precise three-dimensional arrangement of atoms dictates the therapeutic efficacy.

The (R)-3-hydroxybutanoate moiety is a cornerstone in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. nih.gov A key step in the synthesis of these antibiotics is the construction of a chiral azetidinone ring, which serves as the core of the antibiotic structure. Derivatives of (R)-3-hydroxybutanoic acid, such as methyl and ethyl esters, have been extensively used to create the crucial intermediate, (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone. oup.comresearchgate.net

This intermediate contains the correct stereochemistry at positions 3 and 4 of the azetidinone ring, as well as the characteristic hydroxyethyl (B10761427) side chain, all of which are essential for the antibiotic's biological activity. The synthesis typically involves the reaction of an (R)-3-hydroxybutanoate derivative with an appropriate imine to form the β-lactam ring. Subsequent chemical transformations then build the final carbapenem or penem structure. The stereocenter in the starting (R)-3-hydroxybutanoate directs the stereochemistry of the final product, making it an indispensable chiral precursor in this field. nih.gov

Thienamycin, the first discovered carbapenem, is a potent, broad-spectrum antibiotic. nih.gov Its complex structure, featuring a bicyclic ring system and a specific stereochemical configuration, has made it a challenging synthetic target. Once again, the (R)-3-hydroxybutanoate moiety has proven to be a vital chiral building block in the enantioselective formal synthesis of thienamycin. nih.govoup.com

Synthetic strategies often utilize methyl or ethyl (R)-3-hydroxybutanoate to introduce the correct stereochemistry of the hydroxyethyl side chain at the C-6 position of the carbapenem nucleus. oup.com The synthesis involves the construction of a key azetidinone precursor from the chiral starting material. This precursor already contains the necessary stereochemical information that is carried through the subsequent steps to afford the final complex structure of thienamycin. The use of (R)-3-hydroxybutanoate derivatives has been a common and effective strategy in many of the reported total and formal syntheses of this important antibiotic. nih.gov

The (R)-3-hydroxybutanoate moiety also serves as a precursor for the synthesis of intermediates for statins, a class of drugs used to lower cholesterol levels. researchgate.net The biological activity of statins is highly dependent on the stereochemistry of their dihydroxyheptanoic acid side chain. Chemoenzymatic methods have been developed to synthesize key chiral intermediates for statins like atorvastatin (B1662188) and rosuvastatin, and these processes can utilize chiral building blocks derived from simple starting materials. researchgate.netnih.gov

While direct synthesis from 2-Hydroxyethyl (3R)-3-hydroxybutanoate is not extensively documented in widely available literature, the broader applicability of the (R)-3-hydroxybutanoate scaffold in creating chiral synthons is well-recognized. For instance, enzymatic processes can be employed to produce chiral alcohols and other intermediates that are subsequently used in the total synthesis of these bioactive compounds. researchgate.net The versatility of the (R)-3-hydroxybutanoate structure allows for its incorporation into various synthetic pathways leading to a range of medicinally important molecules.

Building Block in Stereoselective Synthesis of Fine Chemicals

Beyond its role in pharmaceutical synthesis, the (R)-3-hydroxybutanoate moiety is a valuable tool in the broader field of stereoselective organic synthesis. Its ability to impart chirality makes it a sought-after starting material for the creation of fine chemicals where stereoisomeric purity is paramount.

Chiral ligands are essential components in asymmetric catalysis, a field that enables the synthesis of enantiomerically enriched compounds. These ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a chemical reaction. While the direct application of this compound in the synthesis of chiral ligands is not prominently featured in the available literature, the principles of using chiral building blocks like the (R)-3-hydroxybutanoate moiety are fundamental to this area.

The development of novel chiral ligands often relies on the availability of enantiomerically pure starting materials. The functional groups of the (R)-3-hydroxybutanoate structure (a secondary alcohol and a carboxylic acid derivative) provide handles for elaboration into more complex ligand architectures. For instance, these functionalities can be transformed into amines, phosphines, or other coordinating groups, while retaining the original stereocenter to influence the ligand's three-dimensional structure. The creation of effective chiral ligands is a continuous area of research, and the use of readily available chiral synthons is a key strategy in the design of new and more efficient catalytic systems. nih.govresearchgate.net

The structural complexity and biological significance of natural products make them compelling targets for total synthesis. The (R)-3-hydroxybutanoate moiety has been successfully employed as a chiral precursor in the synthesis of mycolactones, a family of cytotoxic and immunosuppressive polyketides produced by certain species of mycobacteria. nih.gov

Specifically, derivatives of (R)-3-hydroxybutanoic acid have been utilized in the construction of the side chain of mycolactones. nih.gov The synthesis of these complex natural products is a multistep process that requires precise control over stereochemistry at multiple centers. By starting with a chiral building block like an ester of (R)-3-hydroxybutanoic acid, chemists can strategically build up the carbon skeleton of the mycolactone (B1241217) side chain while ensuring the correct stereochemical configuration at specific positions. This approach has been instrumental in the total synthesis of mycolactones, which in turn has enabled further biological studies of these potent toxins. nih.gov

Emerging Trends and Future Research Perspectives

Optimization of Sustainable Production Processes for Chiral Esters

The production of chiral esters, including 2-Hydroxyethyl (3R)-3-hydroxybutanoate, is increasingly moving towards more sustainable and environmentally benign methodologies. nih.govwjarr.com Green chemistry principles are at the forefront of this shift, emphasizing waste prevention, the use of renewable feedstocks, and the development of energy-efficient processes. wjarr.com A key focus is the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity, thereby reducing the need for the harsh chemicals and protecting groups often required in traditional chemical synthesis. pharmasalmanac.comnih.gov

The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a critical step in the synthesis of many chiral compounds. rsc.org Research is actively exploring the use of whole-cell biocatalysts and isolated enzymes for this transformation. For instance, the use of Daucus carota as a biocatalyst for the enantioselective reduction of ketones to chiral alcohols highlights the potential of plant-based systems in green and sustainable synthesis. nih.gov Furthermore, the development of self-sufficient heterogeneous biocatalysts that can be easily recovered and reused is a significant area of advancement, enhancing the economic feasibility and sustainability of continuous flow production processes. rsc.org

Table 1: Comparison of Production Strategies for Chiral Esters

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Often heavy-metal based | Enzymes (e.g., lipases, reductases) |

| Reaction Conditions | High temperature and pressure | Mild (ambient temperature and pressure) |

| Solvents | Often organic solvents | Primarily aqueous media |

| Selectivity | May require protecting groups | High chemo-, regio-, and enantioselectivity |

| Environmental Impact | Higher waste generation | Lower waste, more biodegradable byproducts |

| Sustainability | Relies on finite resources | Can utilize renewable feedstocks |

Novel Enzyme Discovery and Engineering for Enhanced Stereoselectivity and Productivity

The discovery and engineering of novel enzymes are pivotal to advancing the production of chiral compounds like this compound. nih.gov The inherent stereoselectivity of enzymes makes them ideal catalysts for producing single enantiomers, which is crucial in the pharmaceutical industry where chirality significantly impacts a drug's efficacy and safety. nih.govnih.gov High-throughput screening of microbial diversity is a primary avenue for discovering new enzymes with desired catalytic activities.

Once a promising enzyme is identified, protein engineering and directed evolution techniques are employed to enhance its properties, such as stereoselectivity, activity, and stability under industrial process conditions. nih.govnih.gov For example, ketoreductases (KREDs) are frequently engineered to improve their ability to selectively reduce β-keto esters to the desired chiral β-hydroxy esters. tudelft.nl Techniques like site-directed mutagenesis and rational design, guided by the enzyme's three-dimensional structure, allow for precise modifications to the active site to improve substrate binding and catalytic efficiency. nih.gov The goal is to develop robust biocatalysts that can achieve high conversion rates and enantiomeric excess, even at high substrate concentrations, making the process economically viable for large-scale production. tudelft.nlacs.org

Table 2: Examples of Engineered Enzymes in Chiral Synthesis

| Enzyme Type | Target Reaction | Engineering Strategy | Outcome |

| Carbonyl Reductase | Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate | Fusion to glucose dehydrogenase | Increased catalytic activity and stability nih.gov |

| Ketoreductase | Dynamic reductive kinetic resolution of α-amino-β-keto esters | Structure-guided rational directed evolution | Improved activity and stereoselectivity tudelft.nl |

| Lipase (B570770) | Enantioselective synthesis of (R)-dimethyl malate | Rational design of catalytic cavity | Increased enantioselectivity researchgate.net |

| Aspartase | Biotransformation of crotonic acid | Rational design based on catalytic mechanisms | High yield of (R)-3-aminobutyric acid researchgate.net |

Integrated Biorefinery Concepts for Chiral Chemicals

For the production of chiral compounds like this compound, this means sourcing precursor molecules from the breakdown of lignocellulosic biomass, such as sugars and polyols. mdpi.com For example, poly(3-hydroxybutyrate) (PHB), a biopolymer produced by various microorganisms, can be a source of (R)-3-hydroxybutyric acid, a key precursor. nih.govnih.gov Integrated biorefineries can be designed to co-produce PHB alongside other products, and the PHB can then be chemically or enzymatically converted to the desired chiral ester. google.com This integration of processes minimizes waste and creates a more circular and sustainable manufacturing ecosystem. researchgate.net

Advanced Computational Design for New Chemical Transformations and Biocatalytic Systems

Advanced computational tools are revolutionizing the design of new chemical transformations and biocatalytic systems for chiral synthesis. nih.gov Computational protein design allows for the in silico engineering of enzymes with novel functions or improved properties, significantly accelerating the development of highly efficient and selective biocatalysts. nih.govmuni.cz These methods can predict how specific mutations will affect an enzyme's stability, solubility, and catalytic activity, reducing the need for extensive and time-consuming experimental screening. muni.czacs.org

Molecular dynamics simulations and quantum mechanics calculations can provide detailed insights into enzyme-substrate interactions and catalytic mechanisms. acs.orgresearchgate.net This fundamental understanding is crucial for the rational design of enzymes with enhanced stereoselectivity. For instance, by modeling the binding of a substrate in the active site of an enzyme, researchers can identify key amino acid residues to target for mutation to improve the production of the desired enantiomer. researchgate.net Furthermore, computational approaches are being used to design entirely new enzymes for reactions not found in nature, opening up new possibilities for the synthesis of complex chiral molecules. nih.gov The integration of these computational methods with experimental validation is a powerful strategy for developing next-generation biocatalysts for the sustainable production of chiral chemicals. europa.eu

Q & A

Q. What are the established synthetic routes for enantiomerically pure 2-Hydroxyethyl (3R)-3-hydroxybutanoate?

- Methodological Answer : Enantioselective synthesis can be achieved via (1) enzymatic depolymerization of poly-(R)-3-hydroxybutanoate using Alcaligenes eutrophus H16, yielding (R)-3-hydroxybutanoic acid, which is subsequently esterified with ethylene glycol . (2) Chiral catalysis : Asymmetric hydrogenation of β-keto esters (e.g., ethyl acetoacetate) using Ru-based catalysts with chiral ligands (e.g., BINAP) achieves >95% enantiomeric excess (ee) . (3) Resolution techniques : Racemic mixtures can be resolved via diastereomeric salt formation with chiral amines or enzymatic kinetic resolution using lipases .

Q. How is stereochemical purity validated for this compound?

- Methodological Answer :

- Chiral HPLC/GC : Use columns with chiral stationary phases (e.g., cyclodextrin derivatives) to separate enantiomers. Retention times are compared to authentic standards .

- NMR spectroscopy : Analyze coupling constants in -NMR (e.g., δ 4.05–4.1 ppm for the hydroxyethyl ester proton) and compare to literature data for diastereomeric derivatives (e.g., 3,5-dinitrobenzoate esters) .

- Optical rotation : Measure specific rotation ([α]) and cross-reference with reported values (e.g., (R)-enantiomers typically exhibit negative rotation) .

Advanced Research Questions

Q. What experimental parameters optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Catalyst selection : Homogeneous Ru catalysts with (R)-BINAP ligands enhance ee by stabilizing the transition state of the (R)-enantiomer .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve hydrogenation rates and ee by modulating substrate-catalyst interactions .

- Temperature control : Lower temperatures (0–25°C) reduce racemization during esterification steps .

- Substrate purity : Pre-purify β-keto esters via silica gel chromatography to avoid competing side reactions .

Q. How do structural modifications influence the biodegradation kinetics of this compound?

- Methodological Answer :

- Enzymatic assays : Incubate the compound with poly(3-hydroxybutanoate) depolymerase (EC 3.1.1.75) and monitor hydrolysis via LC-MS. Crystallinity (amorphous vs. semi-crystalline) of the ester affects degradation rates, measured via XRD .

- Chain-length studies : Compare degradation rates of C4 (butanoate) vs. C6 (hexanoate) derivatives using -labeled substrates and NMR .

- pH dependency : Assess depolymerase activity at pH 5–9 to identify optimal conditions for ester cleavage .

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer :

- Impurity analysis : Use preparative HPLC to isolate minor diastereomers or byproducts, then reanalyze via -NMR and high-resolution MS .

- Solvent effects : Re-run NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess peak splitting variations caused by hydrogen bonding .

- Cross-validation : Compare data with structurally analogous compounds (e.g., methyl (2S,3R)-3-hydroxy-2-methylbutanoate, δ 1.17–1.27 ppm for methyl protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.